HTS01037
Overview
Description
HTS01037 is a synthetic organic compound known for its role as an inhibitor of fatty acid binding proteins (FABPs). It acts as an antagonist of protein-protein interactions mediated by FABPs, particularly adipocyte fatty acid binding protein . This compound is a valuable tool for studying the function of fatty acid binding proteins in lipid metabolism and inflammation .
Mechanism of Action
Target of Action
HTS01037, also known as (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid, is a selective, high-affinity antagonist of the fatty acid-binding protein FABP4 (AFABP; aP2) . FABP4 is a carrier protein expressed in both adipocytes and macrophages, where it functions in intracellular fatty acid solubilization, trafficking, and metabolism .
Mode of Action
This compound functions as a high-affinity ligand of AFABP/aP2, with an apparent Ki of 0.67 μM . It acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits lipolysis in 3T3-L1 adipocytes and reduces LPS-stimulated inflammation in cultured macrophages . It also upregulates murine macrophage RAW 264.7 intracellular free fatty acids and uncoupling protein 2 (UCP2) mRNA levels .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability.
Result of Action
This compound has several molecular and cellular effects. It downregulates basal and fatty acid-stimulated LTC4 levels in primary murine peritoneal macrophages . It also suppresses PPARγ target genes expression in IL-4 polarized human primary macrophages . Moreover, treatment of microglial cells with this compound increases expression of Ucp2 and arginase .
Action Environment
It is known that the compound is stable at -20°c , suggesting that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
HTS01037 plays a crucial role in biochemical reactions, particularly in relation to fatty acid binding proteins (FABPs). It interacts with these proteins, specifically A-FABP/aP2, and competes with fatty acids for binding sites . This interaction is of a competitive nature, indicating that this compound and fatty acids share similar binding sites on the A-FABP/aP2 protein .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with A-FABP/aP2, a protein expressed in both adipocytes and macrophages, where it functions in intracellular fatty acid solubilization, trafficking, and metabolism . This compound inhibits lipolysis in 3T3-L1 adipocytes and reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its high-affinity binding to A-FABP/aP2. This binding presumably competes with fatty acids for functional binding in the ligand-binding cavity of A-FABP/aP2 . This interaction leads to the inhibition of lipolysis in adipocytes and reduction of inflammation in macrophages .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its effects on cellular function, such as the inhibition of lipolysis and reduction of inflammation, have been observed in both in vitro and in vivo studies .
Metabolic Pathways
Given its interaction with A-FABP/aP2, it is likely involved in pathways related to fatty acid solubilization, trafficking, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
HTS01037 can be synthesized through a series of chemical reactions involving the formation of a bithiophene structure. The synthetic route typically involves the following steps:
Formation of the bithiophene core: This involves the coupling of thiophene derivatives under specific conditions.
Introduction of functional groups: Functional groups such as carboxylic acid and methoxycarbonyl are introduced through reactions like esterification and amidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
HTS01037 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
HTS01037 has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
BMS309403: Another inhibitor of fatty acid binding proteins with similar binding properties.
FABP4 Inhibitor: A class of compounds that target fatty acid binding protein 4, similar to HTS01037.
Uniqueness
This compound is unique due to its high selectivity and affinity for adipocyte fatty acid binding protein. It has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages, making it a valuable tool for studying lipid metabolism and inflammation .
Properties
IUPAC Name |
(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODSFZNKNHKML-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.